1-(6-methylquinolin-8-yl)ethanone

Ion Channel Pharmacology CNS Disorders Electrophysiology

Researchers face inconsistent target engagement from generic quinoline scaffolds. This compound provides a validated chemical probe with defined selectivity: sub-nanomolar NNMT affinity (Ki=0.501 nM), potent KCNQ2 channel antagonism (IC50=70 nM), and antimycobacterial activity. Critically, it demonstrates no AChE inhibition at 100 µM, reducing off-target risk. • NNMT Ki: 0.501 nM (ideal for metabolic studies) • KCNQ2 IC50: 70 nM; KCNQ2/Q3 IC50: 120 nM • Low cytotoxicity: IC50 >100 µM in HepG2/THP-1 cells Supplied with rigorous analytical data to ensure experimental reproducibility.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
Cat. No. B14117048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-methylquinolin-8-yl)ethanone
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)C(=O)C)N=CC=C2
InChIInChI=1S/C12H11NO/c1-8-6-10-4-3-5-13-12(10)11(7-8)9(2)14/h3-7H,1-2H3
InChIKeyWMWKXNGERVZIHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Methylquinolin-8-yl)ethanone: Core Quinoline Scaffold


1-(6-Methylquinolin-8-yl)ethanone is a synthetic small-molecule quinoline derivative characterized by a methyl group at the 6-position and an acetyl moiety at the 8-position of the quinoline ring . This compound is recognized as a versatile scaffold in medicinal chemistry, with documented biological activities including antagonism of the KCNQ2 potassium channel [1], antimycobacterial effects [2], and inhibition of the nicotinamide N-methyltransferase (NNMT) enzyme [3]. Its structural features enable diverse interactions with biological targets, positioning it as a valuable intermediate for the development of novel therapeutic agents.

KCNQ2/3 ion channel research tool
NNMT enzyme inhibition assay fit
Antimycobacterial screening compound
AChE off-target selectivity context

1-(6-Methylquinolin-8-yl)ethanone: Irreplaceable Scaffold


The precise substitution pattern of 1-(6-methylquinolin-8-yl)ethanone—specifically the 6-methyl and 8-acetyl groups—dictates its unique pharmacological profile, which cannot be replicated by other quinoline derivatives or close structural analogs. As evidenced by its selective inhibition of the KCNQ2 channel and its potent activity against nicotinamide N-methyltransferase (NNMT), even minor modifications to the quinoline core can result in a complete loss or significant alteration of target engagement [1]. Furthermore, the compound exhibits a favorable selectivity window against certain off-targets, such as acetylcholinesterase (no inhibition at 100 µM) , a property that is not guaranteed for other quinoline-based inhibitors. Therefore, substituting this compound with a generic analog risks introducing unintended polypharmacology or failing to reproduce the specific biological effects required for reproducible scientific outcomes.

Scaffold substitution pattern
The 6-methyl,8-acetyl arrangement drives target engagement; structural analogs may show substantial potency loss.
AChE off-target liability
This compound lacks AChE inhibition, but generic quinoline derivatives may inhibit AChE, altering assay readouts.
Selectivity profile shift
KCNQ2 vs. KCNQ2/Q3 selectivity ratio may change with core modifications, limiting direct substitution.

1-(6-Methylquinolin-8-yl)ethanone: Quantitative Performance Evidence


KCNQ2 Antagonism vs Structural Analogs

1-(6-Methylquinolin-8-yl)ethanone demonstrates potent and selective antagonism of the KCNQ2 potassium channel with an IC50 of 70 nM, as determined by automated patch clamp electrophysiology [1]. In contrast, closely related quinoline derivatives exhibit significantly reduced potency, with some analogs showing IC50 values exceeding 20 µM (20,200 nM) in the same assay system [2]. This 288-fold difference in potency underscores the critical role of the specific substitution pattern in conferring high-affinity channel blockade.

KCNQ2 Antagonism
Head-to-head
IC50 70 nM vs analog 20,200 nM
(288-fold difference)
Supports KCNQ2 target-engagement study design
Automated patch clamp, CHO-KCNQ2 cells
Ion Channel Pharmacology CNS Disorders Electrophysiology

KCNQ2/Q3 Subtype Selectivity Profile

The compound also antagonizes the heteromeric KCNQ2/Q3 channel, a key target in neuronal excitability disorders, with an IC50 of 120 nM [1]. This results in a moderate selectivity ratio (KCNQ2 IC50 / KCNQ2/Q3 IC50 = 1.7). While some potent KCNQ openers like ML252 exhibit a similar trend, the absolute potency and selectivity ratio of 1-(6-methylquinolin-8-yl)ethanone provide a distinct pharmacological fingerprint for experimental design [2].

KCNQ2/Q3 Selectivity
Cross-study comparable
KCNQ2 IC50 70 nM, KCNQ2/Q3 IC50 120 nM
(selectivity ratio 1.7; ML252 ratio 2.9)
Enables KCNQ2 vs. KCNQ2/Q3 subtype dissection
Automated patch clamp, same conditions
Ion Channel Pharmacology Epilepsy Pain Research

Antimycobacterial Activity & Cytotoxicity Window

1-(6-Methylquinolin-8-yl)ethanone exhibits antimycobacterial activity against Mycobacterium tuberculosis, with a preclinical profile that includes a favorable cytotoxicity window. The compound demonstrates no significant cytotoxicity (IC50 > 100 µM) against human HepG2 (liver) and THP-1 (immune) cell lines [1]. This contrasts with the common challenge in antitubercular drug discovery, where many potent hits exhibit unacceptable mammalian cell toxicity, often with IC50 values below 10 µM in similar cell viability assays [2].

Cytotoxicity Window
Cross-study comparable
Cytotoxicity IC50 >100 µM (HepG2/THP-1);
typical TB hits often
May support antimicrobial lead selection with wider cytotoxicity margin
Cell viability assays, reported selectivity index >10
NNMT Inhibition
Cross-study comparable
Ki 0.501 nM vs analog 89 nM
(178-fold difference)
Supports NNMT target engagement at low test concentrations
Enzymatic assay, recombinant human NNMT
AChE Off-Target
Cross-study comparable
No AChE inhibition at 100 µM;
reference quinoline nootropics IC50 0.03–0.16 µM
Supports CNS profiling with reduced cholinergic off-target concern
In vitro enzymatic assay, >300-fold window
Antimicrobial Discovery Tuberculosis Cytotoxicity Screening

NNMT Inhibition

1-(6-Methylquinolin-8-yl)ethanone demonstrates potent inhibition of human nicotinamide N-methyltransferase (NNMT) with a Ki value of 0.501 nM [1]. This sub-nanomolar affinity is a defining characteristic that distinguishes it from other quinoline-based NNMT inhibitors, many of which exhibit Ki values in the micromolar range (e.g., 89 nM for a related analog) [2]. This ~178-fold difference in potency highlights the critical role of the compound's specific structure in achieving high-affinity NNMT binding.

NNMT Inhibition
Cross-study comparable
Ki 0.501 nM vs analog 89 nM
(178-fold difference)
Supports NNMT target engagement at low test concentrations
Enzymatic assay, recombinant human NNMT
Cancer Metabolism Epigenetics Enzyme Inhibition

AChE Off-Target Selectivity

In contrast to many quinoline-containing compounds that exhibit off-target acetylcholinesterase (AChE) inhibition—a known liability associated with neurotoxicity—1-(6-methylquinolin-8-yl)ethanone shows no inhibition of AChE at concentrations up to 100 µM . This is a significant differentiation from other CNS-active quinolines, such as certain quinoline-based nootropics, which can exhibit potent AChE inhibition with IC50 values in the sub-micromolar range (e.g., 0.03 to 0.16 µM) [1].

AChE Off-Target
Cross-study comparable
No AChE inhibition at 100 µM;
reference quinoline nootropics IC50 0.03–0.16 µM
Supports CNS profiling with reduced cholinergic off-target concern
In vitro enzymatic assay, >300-fold window
Drug Safety Selectivity Profiling Neurotoxicity

1-(6-Methylquinolin-8-yl)ethanone: Key Application Scenarios


KCNQ2/3 Channelopathies in CNS Models

Given its defined antagonism of both homomeric KCNQ2 (IC50: 70 nM) and heteromeric KCNQ2/Q3 (IC50: 120 nM) channels [1], 1-(6-methylquinolin-8-yl)ethanone serves as an ideal pharmacological tool for dissecting the role of these channels in neuronal hyperexcitability disorders. Its distinct selectivity profile compared to other KCNQ modulators like ML252 allows researchers to validate specific channel subtype contributions in epilepsy, pain, and other neurological conditions.

Antimycobacterial Lead with Therapeutic Window

The compound's activity against Mycobacterium tuberculosis, combined with its demonstrated low cytotoxicity (IC50 > 100 µM in HepG2 and THP-1 cells) [2], makes it a high-priority starting point for antitubercular drug discovery. Researchers can leverage this scaffold to develop novel anti-TB agents with a reduced risk of mammalian cell toxicity, addressing a major hurdle in the field.

NNMT in Cancer Metabolism

With its exceptional sub-nanomolar affinity for human nicotinamide N-methyltransferase (NNMT, Ki = 0.501 nM) [3], 1-(6-methylquinolin-8-yl)ethanone is a superior chemical probe for studying NNMT's role in cancer metabolism and epigenetic regulation. Its potency far exceeds that of many other quinoline-based inhibitors, enabling precise target modulation at low concentrations to minimize off-target effects.

CNS Drug Discovery with AChE Selectivity

The compound's confirmed lack of acetylcholinesterase (AChE) inhibitory activity at 100 µM positions it as a safer alternative for CNS-targeted drug discovery compared to other quinoline derivatives that carry AChE inhibition risks. This allows for the development of CNS-active compounds with a reduced potential for cholinergic side effects, streamlining safety profiling and lead optimization.

Application
Selection Property
Validation Focus
KCNQ2/3 ion channel research
Subtype selectivity profile
Homomeric vs. heteromeric channel contributions in neuronal excitability models
Antimycobacterial screening
Mammalian cell cytotoxicity context
HepG2 and THP-1 cell viability endpoints
NNMT enzyme inhibition studies
Reported inhibition potency context
Target modulation in cancer metabolism models
CNS off-target selectivity profiling
AChE inhibitory activity
Cholinergic off-target risk review

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25 linked technical documents
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